N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUFBLXCPQTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety and a thiophene ring, which contribute to its unique chemical properties. The acetamide functional group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Molecular Formula : C12H10N2OS2
Molecular Weight : 250.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium permanganate for oxidation.
- Lithium aluminum hydride for reduction.
These methods allow for the modification of the compound's structure to enhance biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess significant antimicrobial properties against various pathogens.
- Antitumor Activity : Preliminary data suggest that this compound may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in vitro .
- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, providing protective effects against oxidative stress .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key findings include:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular processes, potentially altering their activity and affecting cell survival.
- DNA Binding : Some studies suggest that benzothiazole derivatives can bind to DNA, influencing gene expression and cellular functions .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in 2D cultures compared to 3D cultures, suggesting enhanced effectiveness in more physiologically relevant environments .
- Microbial Resistance : Research has indicated that modifications to the structure of benzothiazole derivatives can enhance their efficacy against resistant strains of bacteria and fungi .
Comparative Analysis
The following table summarizes key features and activities of this compound compared to related compounds:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Benzothiazole + Thiophene | Antimicrobial, Antitumor | Dual heterocyclic nature |
| 4-Chlorobenzothiazole | Chlorine substituent | Antimicrobial | Potent against various pathogens |
| 5-Methylthienylbenzothiazole | Methyl group on thiophene | Enhanced lipophilicity | Improved bioavailability |
Scientific Research Applications
Medicinal Chemistry Applications
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide has shown promising potential in the development of pharmacological agents due to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains, often showing minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| This compound | S. aureus | 4 |
| Similar Derivative | E. coli | 8 |
| Similar Derivative | P. aeruginosa | 16 |
Antifungal Activity
The compound also exhibits antifungal properties against various fungal pathogens such as Candida albicans and Aspergillus species. Studies have reported significant antifungal activity with MIC values indicating effectiveness at low concentrations .
Anticancer Properties
This compound has been investigated for its anticancer potential. Research shows that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Apoptosis Induction
A study demonstrated that treatment with this compound resulted in a marked increase in apoptotic cells in human cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Material Science Applications
In addition to its biological applications, this compound is gaining attention in material science for its unique structural features that lend themselves to the development of novel materials.
Conductive Polymers
Research has explored the incorporation of this compound into conductive polymers, enhancing their electrical properties. The presence of thiophene units contributes to improved conductivity and stability under various environmental conditions .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound derivatives against neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection
A study evaluating the neuroprotective effects found that derivatives significantly reduced cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .
Summary of Findings
The multifaceted applications of this compound across medicinal chemistry and material science underscore its importance as a versatile compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antibacterial and antifungal activity; potential anticancer properties |
| Material Science | Enhanced electrical properties in conductive polymers |
| Neuroprotection | Reduction of oxidative stress; potential for neurodegenerative disease treatment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide linkage and benzothiazole ring serve as reactive sites for nucleophilic substitution. For example:
-
Reaction with Piperazine Derivatives :
In DMF with potassium carbonate (K₂CO₃) at 70°C, the chloroacetamide precursor undergoes substitution with 1-(2-furoyl)piperazine to form N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide. This reaction proceeds over 8 hours, yielding a piperazine-substituted derivative .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide + 1-(2-furoyl)piperazine | DMF, K₂CO₃, 70°C, 8h | N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | 72% |
-
Mechanistic Insight :
The reaction involves deprotonation of the piperazine nucleophile by K₂CO₃, followed by attack on the electrophilic α-carbon of the acetamide group.
Condensation Reactions
The benzothiazole nitrogen and thiophene sulfur atoms participate in condensation reactions:
-
Formation of Heterocyclic Derivatives :
Under reflux in ethanol with sodium acetate (NaOAc) as a catalyst, the compound reacts with aryl aldehydes to form Schiff base derivatives. These products exhibit enhanced biological activity .
| Reactants | Conditions | Product | Application |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide + 4-nitrobenzaldehyde | Ethanol, NaOAc, 80°C, 6h | Schiff base derivative | Anticancer agents |
-
Key Observations :
Substitution at the benzothiazole 2-position increases electrophilicity, facilitating imine formation. The thiophene ring stabilizes intermediates through resonance.
Hydrolysis and Functional Group Modifications
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
In 2N HCl at 90°C, the acetamide hydrolyzes to yield 2-thiophen-2-ylacetic acid and 2-aminobenzothiazole.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Melting Points: Derivatives with halogen substituents (e.g., 4-chlorophenyl in , compound 15) exhibit higher melting points (158–160°C) due to stronger intermolecular forces, compared to non-halogenated analogs .
- Solubility : Piperazine-containing derivatives (e.g., BZ-IV in ) show improved aqueous solubility due to the basic nitrogen atoms, whereas dichlorophenyl or methyl groups enhance lipophilicity .
- Hydrogen Bonding : Compounds like N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides form stable N–H···N and N–H···O interactions, critical for crystal packing and stability .
Key Research Findings
Halogenation Effects : Chlorine or bromine substituents (e.g., in and ) improve lipophilicity and intermolecular interactions, critical for bioactivity and crystallinity .
Sulfur Linkages : Sulfanyl (S-) or sulfonyl groups () influence redox properties and metal-binding capacity, relevant for chelation-based therapies .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide?
Methodological Answer: The compound can be synthesized via coupling reactions between benzothiazole and thiophene acetamide derivatives. A general approach involves:
- Amide bond formation : Reacting 2-aminobenzothiazole with 2-thiophene acetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane or THF at 0–25°C for 3–6 hours .
- Catalytic optimization : Copper acetate (10 mol%) in tert-butanol/water (3:1) improves yield in cycloaddition reactions for analogous acetamide-triazole hybrids .
- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization in ethanol or methanol yields pure products.
Key Data :
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Dichloromethane, THF, t-BuOH/H₂O | 65–85% |
| Catalyst | EDC, Cu(OAc)₂ | |
| Reaction Time | 3–8 hours |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Confirm amide C=O stretches (1670–1680 cm⁻¹) and benzothiazole/thiophene ring vibrations (1250–1300 cm⁻¹ for C–N/C–S) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.4 ppm for benzothiazole/thiophene) and acetamide NH (δ ~10.8 ppm, broad singlet). ¹³C NMR resolves carbonyl carbons (δ ~165–170 ppm) .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₂OS₂: 293.0412) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
Q. What are the key structural features influencing its stability?
Methodological Answer:
Q. How to assess purity and monitor reaction progress?
Methodological Answer:
- TLC : Hexane/ethyl acetate (8:2) with UV visualization .
- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How to resolve discrepancies between computational and experimental structural data (e.g., DFT vs. XRD)?
Methodological Answer:
Q. What strategies mitigate competing side reactions during synthesis (e.g., oxidation or dimerization)?
Methodological Answer:
Q. How to design bioactivity assays targeting benzothiazole-acetamide derivatives?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., β-catenin/Wnt pathway inhibition with IC₅₀ calculations) .
- Molecular docking : AutoDock Vina or Glide to predict binding to targets like CK1ε or G-protein-coupled receptors .
Example Bioactivity Data :
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CK1ε | Kinase inhibition | 0.12 | |
| Wnt/β-catenin | Luciferase assay | 0.09 |
Q. How to interpret conflicting spectral data (e.g., NMR splitting vs. XRD symmetry)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
